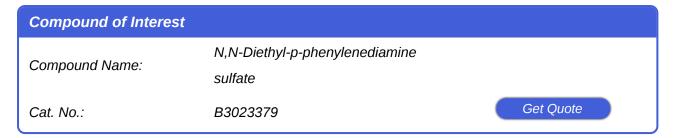


# N,N-Diethyl-p-phenylenediamine sulfate chemical properties and structure

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An In-depth Technical Guide to N,N-Diethyl-p-phenylenediamine Sulfate

### **Abstract**

N,N-Diethyl-p-phenylenediamine sulfate (DPD sulfate) is a versatile aromatic amine salt with significant applications in analytical chemistry and various industrial processes.[1][2] Primarily recognized as the key indicator reagent in the DPD method for quantifying free and total chlorine residuals in water, it is indispensable for water quality monitoring and treatment.[3] Its utility extends to the spectrophotometric determination of various drugs containing phenolic or aromatic amino groups.[4] Furthermore, DPD sulfate serves as a crucial intermediate in the synthesis of azo dyes and as a color developing agent in photography.[1][2][4] This document provides a comprehensive overview of its chemical structure, properties, synthesis, and detailed experimental protocols for its principal applications, tailored for researchers, scientists, and professionals in drug development.

### **Chemical Structure and Identifiers**

**N,N-Diethyl-p-phenylenediamine sulfate** is the sulfuric acid salt of N,N-Diethyl-p-phenylenediamine.[2] The basic structure comprises a phenylenediamine core substituted with two ethyl groups on one of the amine functions.[2]

Caption: Chemical Structure of N,N-Diethyl-p-phenylenediamine Sulfate.



Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	6283-63-2	[1][5]
Molecular Formula	C10H18N2O4S	[1][5][6]
Molecular Weight	262.33 g/mol	[1][7]
IUPAC Name	N¹,N¹-diethylbenzene-1,4- diamine; sulfuric acid	[5][7]
Synonyms	DPD sulfate, 4-Amino-N,N-diethylaniline sulfate, N,N-Diethyl-1,4-phenylenediammonium sulfate	[1][7]
InChI Key	AYLDJQABCMPYEN- UHFFFAOYSA-N	[5][6][7]

 $| \; \mathsf{SMILES} \; | \; \mathsf{CCN(CC)C1=CC=C(N)C=C1.OS(O)(=O)=O} \; | [5][7][8] \; | \; \\$ 

# **Physicochemical and Spectral Properties**

DPD sulfate is typically a white to pale brown crystalline powder.[1][5][8] It is known to be sensitive to light and air.[4][9]

Table 2: Physicochemical Properties



Property	Value	Reference
Appearance	White to pale brown crystalline powder	[1][5][10]
Melting Point	182 - 189 °C	[1][5]
Boiling Point	274 - 275 °C	[11]
Solubility	Soluble in water (100 mg/mL) and alcohol.	[4][11][12]
рН	2.0 - 2.2 (50 g/L in H <sub>2</sub> O at 20 °C)	

| Purity | ≥97% |[5][6][13] |

Spectral Information Spectral data for **N,N-Diethyl-p-phenylenediamine sulfate** is available across various databases. This includes <sup>1</sup>H NMR, <sup>13</sup>C NMR, Infrared (IR), and Mass Spectrometry (GC-MS) data, which can be used for structural confirmation and purity assessment.[5][7][14]

# **Synthesis Overview**

The synthesis of **N,N-Diethyl-p-phenylenediamine sulfate** is generally achieved through a multi-step process.[2][15] A common pathway involves the nitrosation of N,N-diethylaniline using sodium nitrite in an acidic medium to form p-nitroso-N,N-diethylaniline hydrochloride.[2] This intermediate is then reduced, typically with iron powder or zinc powder in hydrochloric acid, to yield p-amino-N,N-diethylaniline.[2][15] The final step involves neutralization followed by salting with sulfuric acid to precipitate the **N,N-Diethyl-p-phenylenediamine sulfate** product.[2]

## **Key Applications**

The unique redox properties of DPD sulfate make it a valuable reagent in several fields.

 Water Quality Analysis: It is the standard chromogenic indicator for measuring free and total chlorine in water via the DPD method, which is approved by regulatory bodies like the U.S.



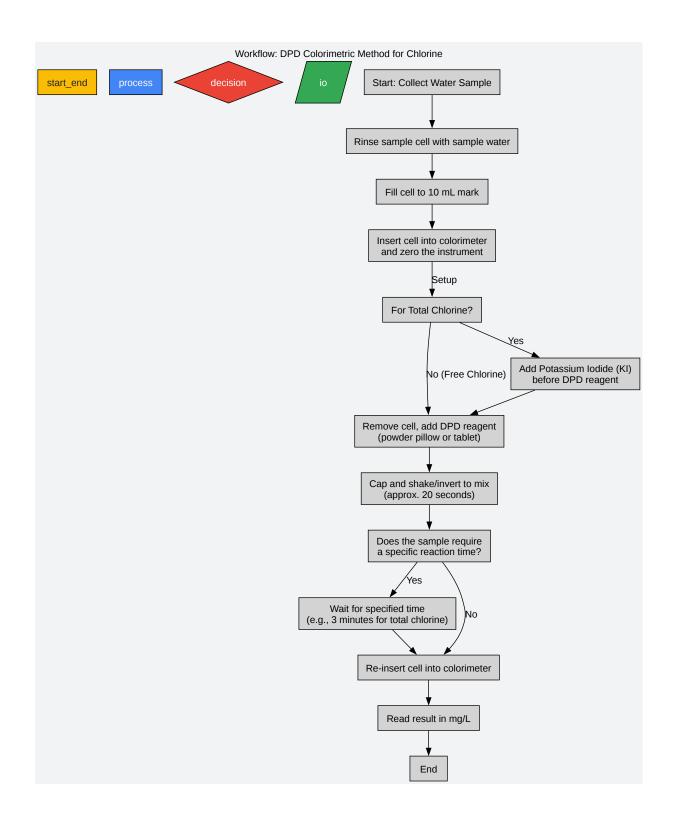
EPA.[16][3] The reaction with chlorine produces a magenta-colored compound, the intensity of which is proportional to the chlorine concentration.[16][17]

- Pharmaceutical Analysis: DPD sulfate is used for the spectrophotometric determination of drugs that possess a phenolic group (e.g., salbutamol sulphate, ritodrine hydrochloride) or an aromatic amino group (e.g., dapsone, sulfamethoxazole).[4][18][19] The method relies on an oxidative coupling reaction to produce a colored product suitable for quantification.[18]
   [19]
- Dye and Pigment Industry: It serves as a key intermediate in the manufacturing of various dyes, particularly azo dyes.[1][20]
- Photography: The compound has been utilized as a color developing agent in photographic processes.[4]

# Experimental Protocols Protocol: DPD Colorimetric Method for Free and Total Chlorine

This protocol describes the determination of chlorine concentration in water samples using a colorimeter or spectrophotometer. The method is based on the reaction of DPD with chlorine to form a magenta color, which is measured photometrically at or near 515 nm.[16][3][21]





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Caption: Workflow for the DPD Colorimetric Method.



### Methodology:

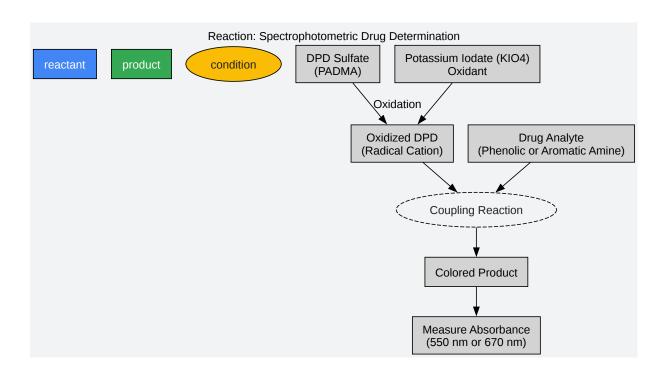
- Sample Collection: Collect the water sample immediately before analysis, avoiding excessive light and agitation.[22]
- Instrument Zeroing:
  - Rinse a clean sample cell (cuvette) with the sample water.
  - Fill the cell to the 10 mL mark with the sample.
  - Place the cell into the colorimeter or spectrophotometer and zero the instrument to establish a baseline.[17]
- Free Chlorine Measurement:
  - Remove the zeroed sample cell.
  - Add the contents of one DPD Reagent powder pillow or one DPD tablet for free chlorine.
  - Immediately cap the cell and shake vigorously for 20 seconds.[17]
  - Place the cell back into the instrument.
  - The reading should be taken within one minute of reagent addition. The result is displayed in mg/L of free chlorine.[3]
- Total Chlorine Measurement:
  - Use a fresh water sample.
  - Follow the same procedure as for free chlorine, but use the DPD Total Chlorine Reagent (which contains potassium iodide).
  - After adding the reagent and mixing, allow for a reaction time of at least 3 minutes before taking the reading.[22]
  - The instrument will display the result in mg/L of total chlorine.



 Interference Correction: Oxidized manganese is a common interference. To correct for this, add 0.5 mL of sodium arsenite solution to 100 mL of sample and mix before adding the DPD reagent.[22]

# Protocol: Spectrophotometric Determination of Phenolic/Amine Drugs

This protocol outlines a general method for quantifying drugs with phenolic or aromatic amine groups using DPD sulfate, based on an oxidative coupling reaction with potassium iodate (KIO<sub>4</sub>) as the oxidant.[18][19]



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Caption: Reaction pathway for spectrophotometric drug determination.

### Methodology:

- Standard Solution Preparation: Prepare a stock solution of the drug to be analyzed (e.g., 0.1 mg/mL) in deionized water. If necessary, use a small amount of acid (e.g., HCl) to aid dissolution.[23] Also prepare fresh solutions of DPD sulfate (e.g., 4.75 x 10<sup>-4</sup> mol L<sup>-1</sup>) and potassium iodate (KIO<sub>4</sub>).[19]
- Calibration Curve Construction:
  - Pipette appropriate volumes of the stock drug solution into a series of 10 mL volumetric flasks to create a range of standard concentrations (e.g., 1-25 μg/mL).[18]
  - To each flask, add the DPD sulfate solution and the KIO<sub>4</sub> solution. The optimal pH must be set; for phenolic drugs, an alkaline medium (e.g., NaOH) is used, while for aromatic amines, an acidic medium (e.g., HCl) is required.[19]
  - Allow the reaction to proceed. For aromatic amines, heating on a water bath (e.g., 60°C for 10 minutes) may be necessary to facilitate color development.[19]
  - After cooling to room temperature, dilute to the 10 mL mark with deionized water.
- Absorbance Measurement:
  - Measure the absorbance of each solution against a reagent blank (containing all reagents except the drug).
  - For aromatic amine drugs, the resulting red-colored product typically has a maximum absorbance (λmax) around 550 nm.[18][19]
  - For phenolic drugs, the green-colored product has a λmax around 670 nm.[18][19]
- Sample Analysis: Prepare the sample solution (e.g., from a crushed tablet) and treat it in the same manner as the standards. Determine its concentration by comparing its absorbance to the calibration curve.



# Safety and Handling

**N,N-Diethyl-p-phenylenediamine sulfate** is harmful if swallowed and can cause serious eye irritation.[4][24] It may also cause skin sensitization upon contact.[9] Standard laboratory safety precautions should be employed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat.[9][24] The material should be stored in a tightly closed container in a dry, well-ventilated place, away from light and strong oxidizing agents.[4][8]

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